Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate
Description
Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a chiral carbamate derivative featuring a benzyl-protected carbamate group linked to a (2R)-2,3-dihydroxypropyl moiety. This compound is structurally characterized by its vicinal diol group and carbamate functionality, which confer unique solubility, stability, and reactivity properties.
The stereochemistry of the 2,3-dihydroxypropyl group (R-configuration) is critical for its interactions in biological systems, such as hydrogen bonding and chiral recognition, which are relevant in pharmaceutical applications like contrast agents or enzyme inhibitors .
Properties
IUPAC Name |
benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJAHUBTRVKPI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2R)-2,3-dihydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences in Physicochemical Properties
Solubility and Stability: this compound exhibits enhanced water solubility due to its diol group compared to nonpolar analogs like Benzyl N-(4-pyridyl)carbamate. However, it is less stable under acidic conditions than iodinated derivatives like Iohexol, which are designed for high in vivo stability . The dihydroxypropyl moiety in the target compound enables hydrogen bonding, distinguishing it from the sulfonamide-based MEK inhibitor Pimertib, which relies on hydrophobic interactions for target binding .
Stereochemical Impact: The (2R)-configuration of the dihydroxypropyl group differentiates it from racemic or (S)-configured analogs (e.g., Pimertib), which show divergent biological activities. For example, iodinated contrast agents like Iosimenol use achiral dihydroxypropyl groups to minimize stereochemical complexity and toxicity .
Biological Activity
Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate (CAS: 108587-40-2) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C₉H₁₃N₁O₄
- Molecular Weight: 183.20 g/mol
- IUPAC Name: this compound
This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydroxypropyl chain. The presence of hydroxyl groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of benzyl carbamates exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A comparative analysis highlighted that specific derivatives demonstrated superior potency compared to established chemotherapeutic agents like sunitinib .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 5d | Leukemia | 0.5 | Non-cytotoxic |
| Compound 5h | Ovarian Cancer | 0.8 | Effective without cytotoxicity |
| Compound 5x | Breast Cancer | 0.7 | High selectivity for cancer cells |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that similar compounds exhibit antibacterial and antifungal activities against various pathogens. For example, certain derivatives demonstrated growth inhibition greater than 73% against Gram-positive and Gram-negative bacteria at concentrations as low as 32 µg/mL .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | Growth Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | >95 | 32 |
| Compound B | C. albicans | >93 | 32 |
| Compound C | A. baumannii | >73 | 32 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar carbamate derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Membrane Integrity: Antimicrobial activity is thought to arise from the disruption of bacterial cell membranes.
Case Studies and Research Findings
A pivotal study investigated the synthesis and biological evaluation of a series of α-benzyl monoxime thiocarbohydrazide derivatives, revealing their multifaceted potential as antibacterial and anticancer agents . The findings underscored the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
